molecular formula C13H16ClN3 B2444098 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2044713-61-1

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2444098
CAS No.: 2044713-61-1
M. Wt: 249.74
InChI Key: IZXSJMCYQOIFKD-UHFFFAOYSA-N
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Description

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C13H15N3·HCl It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSJMCYQOIFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-61-1
Record name 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
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Preparation Methods

Vilsmeier-Haack Formylation and Cyclization

A foundational method from EP1172364A1 () involves formylation of imidazo[1,2-a]pyridine derivatives via the Vilsmeier-Haack reaction. For example, treating 2-phenylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 10–50°C yields the 3-aldehyde intermediate. Subsequent reduction with sodium borohydride (NaBH₄) produces the 3-hydroxymethyl derivative, which is critical for downstream functionalization.

One-Pot Synthesis from Acetophenone and 2-Aminopyridine

A solvent-free approach from PMC6269035 () employs acetophenone, 2-aminopyridine, and the ionic liquid [Bmim]Br₃ under mild conditions (30°C, 40 min). This method avoids toxic solvents and achieves 2-phenylimidazo[1,2-a]pyridines in yields exceeding 80%. Adapting this protocol to tetrahydro derivatives would require hydrogenated 2-aminopyridine precursors, though their commercial availability is limited.

Hydrogenation Strategies for Tetrahydroimidazo[1,2-a]Pyridines

Catalytic Hydrogenation of the Pyridine Ring

Introduction of the 3-Amino Group

Nucleophilic Substitution via Cyanide Intermediate

EP1172364A1 () describes converting 3-hydroxymethylimidazo[1,2-a]pyridines to quaternary ammonium salts using methyl iodide, followed by displacement with sodium cyanide to yield 3-cyano derivatives. Hydrolysis of the nitrile group (e.g., with HCl/H₂O) produces carboxylic acids, which can be converted to amines via Hofmann degradation or Curtius rearrangement.

Reductive Amination of 3-Keto Derivatives

EP1539751B1 () highlights the use of N,N-dimethylglyoxylamide hemi-hydrate in a two-step process:

  • Aldol Condensation : Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with dimethylglyoxylamide in methyl isobutyl ketone (MIBK) at 60°C forms a β-ketoamide intermediate.
  • Phosphorus Tribromide Reduction : Treatment with PBr₃ reduces the keto group to a methylene bridge, yielding N,N-dimethylacetamide derivatives. Adapting this method to introduce a primary amine would require replacing dimethylglyoxylamide with a protected glyoxylamide (e.g., tert-butoxycarbonyl (Boc)-glyoxylamide), followed by deprotection.

Salt Formation and Purification

The final step involves treating the free base 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine with hydrochloric acid in a polar solvent (e.g., ethanol or acetone). Crystallization at 0–5°C yields the hydrochloride salt with ≥95% purity, as reported for analogous compounds.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Advantages Limitations
Vilsmeier-Haack + Hydrogenation 5 40–50 High regioselectivity Multi-step, low overall yield
One-Pot + Reductive Amination 3 55–65 Solvent-free, scalable Requires specialized precursors
Cyanide Hydrolysis + Hofmann 4 30–40 Well-characterized intermediates Toxic cyanide reagents

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 3 undergoes alkylation with alkyl halides or epoxides. For example:
C13H15N3HCl+R-XC13H14N3R+HX\text{C}_{13}\text{H}_{15}\text{N}_3\cdot\text{HCl} + \text{R-X} \rightarrow \text{C}_{13}\text{H}_{14}\text{N}_3\text{R} + \text{HX}

  • Reagents : Methyl iodide, benzyl chloride.

  • Conditions : Base-mediated (e.g., K2_2CO3_3) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

  • Products : N-alkylated derivatives with improved lipophilicity, relevant for drug design .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:
C13H15N3HCl+RCOClC13H14N3COR+HCl\text{C}_{13}\text{H}_{15}\text{N}_3\cdot\text{HCl} + \text{RCOCl} \rightarrow \text{C}_{13}\text{H}_{14}\text{N}_3\text{COR} + \text{HCl}

  • Reagents : Acetyl chloride, benzoyl chloride.

  • Conditions : Triethylamine as base, dichloromethane at 0–25°C .

  • Applications : Stabilizes the amine against oxidation while retaining hydrogen-bonding capacity .

Nucleophilic Aromatic Substitution

The electron-deficient positions on the imidazo[1,2-a]pyridine core (e.g., C-5 or C-7) allow substitution reactions:

Reaction Type Reagents Position Modified Product
ChlorinationN-Chlorosuccinimide (NCS)C-77-Chloro derivative
BrominationN-Bromosuccinimide (NBS)C-55-Bromo intermediate for cross-coupling

Conditions typically involve radical initiators (e.g., AIBN) in CCl4_4 or acetonitrile under reflux .

Multicomponent Reactions (MCRs)

The amine participates in Groebke–Blackburn–Bienaymé (GBB) reactions to form tricyclic derivatives:

  • Components : Aldehydes (e.g., benzaldehyde), isonitriles (e.g., tert-butyl isocyanide).

  • Catalyst : HCl in dioxane or TsOH under microwave irradiation .

  • Outcome : Libraries of 3,8-diamino-imidazo[1,2-a]pyrazines with antiviral or TLR8-modulating activity .

Reductive Amination

The primary amine reacts with ketones/aldehydes in the presence of reducing agents:
C13H15N3HCl+RCOR’NaBH3CNC13H14N3R”\text{C}_{13}\text{H}_{15}\text{N}_3\cdot\text{HCl} + \text{RCOR'} \xrightarrow{\text{NaBH}_3\text{CN}} \text{C}_{13}\text{H}_{14}\text{N}_3\text{R''}

  • Substrates : Cyclohexanone, 2-chlorobenzaldehyde.

  • Conditions : MeOH or EtOH, room temperature .

  • Utility : Generates secondary amines for optimizing pharmacokinetic properties .

Oxidative Coupling

The imidazo[1,2-a]pyridine core undergoes oxidative dimerization:

  • Oxidants : I2_2, FeCl3_3.

  • Products : Bis-imidazopyridines with extended π-conjugation for materials science .

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., mesylate, tosylate) via anion exchange:
C13H15N3HCl+AgOTsC13H15N3HTs+AgCl\text{C}_{13}\text{H}_{15}\text{N}_3\cdot\text{HCl} + \text{AgOTs} \rightarrow \text{C}_{13}\text{H}_{15}\text{N}_3\cdot\text{HTs} + \text{AgCl}

  • Applications : Enhances solubility or crystallinity for formulation .

Heterocycle Functionalization

The fused imidazole ring participates in cycloadditions or ring-expansion reactions:

  • Diels-Alder : With dienophiles (e.g., maleic anhydride) under thermal conditions .

  • Ring-Opening : Using strong bases (e.g., LDA) to access polycyclic amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research has indicated that 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride may possess anticancer properties. Studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Application AreaDescription
Cancer TreatmentPotential use as an anticancer agent targeting specific cancer types.
Antimicrobial AgentDevelopment of new treatments for bacterial and fungal infections.
Neurodegenerative DiseasesInvestigating its role in protecting neurons from damage in diseases like Alzheimer's.

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Breast Cancer Cell Line Study :
    • Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy Testing :
    • A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
    • The compound showed minimum inhibitory concentration (MIC) values that suggest its potential as an antimicrobial agent.
  • Neuroprotection Assessment :
    • In an experimental model of oxidative stress-induced neuronal injury, the compound was administered to assess its protective effects.
    • Findings indicated reduced neuronal death and improved cell survival rates compared to controls.

Mechanism of Action

The mechanism of action of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Uniqueness

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 3-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Overview

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class and is characterized by its complex nitrogen-containing ring structure. The molecular formula is C13H16ClN3C_{13}H_{16}ClN_3 with a molecular weight of 249.74 g/mol .

Biological Activities

The biological activity of this compound has been investigated across various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, it has shown promising results against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.4Induction of apoptosis
MDA-MB-4686.2Cell cycle arrest at G2/M phase
PC-33.0Inhibition of tubulin polymerization

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, potentially through the inhibition of key signaling pathways involved in inflammation. It has been noted to inhibit the release of TNF-alpha in LPS-stimulated macrophages, indicating a role in modulating immune responses .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Signal Transduction Modulation : It can alter signal transduction pathways that regulate cell growth and apoptosis.
  • Binding Affinity : Molecular docking studies suggest that it binds effectively to targets such as tubulin and various kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

  • Antitumor Efficacy : A study highlighted that derivatives of imidazo[1,2-a]pyridine showed IC50 values ranging from low micromolar concentrations against various cancer cell lines . The compound's ability to disrupt the normal function of tubulin was particularly noted.
  • Inflammation Modulation : Another research indicated that the compound significantly reduced TNF-alpha levels in vitro and in vivo models, showcasing its potential for treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride?

The synthesis typically involves cyclocondensation of appropriately substituted pyridine derivatives with α-haloketones or aldehydes under reflux conditions. For example, a related imidazo[1,2-a]pyrimidine derivative was synthesized via a one-pot reaction between 2-aminopyridine analogs and a carbonyl-containing reagent in ethanol or acetonitrile, followed by HCl treatment to form the hydrochloride salt . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Yield optimization requires precise stoichiometric control of reactants and inert atmosphere conditions to prevent oxidation.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) or LC-MS. Structural validation combines:

  • 1H/13C NMR : Peaks for the aromatic protons (δ 7.2–8.1 ppm), imidazole NH (δ ~5.5 ppm, broad), and methylene protons in the fused ring (δ 2.8–4.2 ppm) confirm the scaffold .
  • FT-IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) are critical markers .
  • Elemental analysis : Matches theoretical C, H, N, Cl content within ±0.3% deviation.

Advanced: How can computational methods resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR data often arise from solvent effects, conformational flexibility, or hydrogen bonding. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can simulate NMR chemical shifts and vibrational spectra, allowing direct comparison with experimental results. For example, in a related imidazo-pyrimidine derivative, DFT-derived 1H NMR shifts deviated <0.3 ppm from experimental data, confirming the assigned structure . Software like Gaussian 16 or ORCA is recommended for such analyses.

Advanced: What strategies are effective for crystallizing this compound, and how is its crystal structure refined?

Single crystals suitable for X-ray diffraction are grown via slow evaporation from DMSO/water or methanol/ethyl acetate mixtures. Data collection at low temperature (100 K) reduces thermal motion artifacts. Structure refinement uses SHELXL (for least-squares minimization) and WinGX/ORTEP (for visualization and ellipsoid modeling) . Key refinement parameters include:

  • R-factor : Aim for <5% (R1) and <15% (wR2).
  • Displacement parameters : Anisotropic refinement for non-H atoms.
  • Hydrogen bonding : Validate using PLATON or Mercury software.

Advanced: How can molecular docking predict the biological relevance of this compound?

Docking studies (e.g., with AutoDock Vina or Schrödinger Suite) require:

  • Protein preparation : Retrieve a target receptor (e.g., VEGF Receptor-2) from the PDB, remove water, add hydrogens, and assign charges (AMBER/OPLS force fields).
  • Ligand preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level and generate .pdbqt files.
  • Docking parameters : Grid box centered on the active site (20 ų), exhaustiveness = 50.
    In a related study, imidazo-pyrimidine derivatives showed strong binding affinity (ΔG < −8 kcal/mol) to VEGF-R2, validated via MD simulations over 100 ns .

Advanced: What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for similar imidazo derivatives).
  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed imidazole ring or demethylation).
  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax (~270 nm for aromatic systems) to quantify degradation kinetics.

Advanced: How can researchers address low yields in large-scale synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (ZnCl₂) may accelerate cyclization .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions.
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, reaction time) using software like MODDE or JMP.

Advanced: What quantum chemical analyses are relevant for understanding electronic properties?

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~4 eV) indicate charge transfer potential .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions for reactivity prediction.
  • Natural Bond Orbital (NBO) : Quantifies hyperconjugative interactions (e.g., lone pair → σ* transitions in the imidazole ring).

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